(3,5-dimethoxyphenyl)(10H-phenothiazin-10-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3,5-DIMETHOXYBENZOYL)-10H-PHENOTHIAZINE is a complex organic compound that belongs to the phenothiazine class of compounds Phenothiazines are known for their diverse applications, particularly in medicinal chemistry, where they are used as antipsychotic and antihistaminic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3,5-DIMETHOXYBENZOYL)-10H-PHENOTHIAZINE typically involves the acylation of phenothiazine with 3,5-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
Preparation of 3,5-Dimethoxybenzoyl Chloride: This is synthesized from 3,5-dimethoxybenzoic acid by reacting it with thionyl chloride (SOCl2).
Acylation Reaction: Phenothiazine is reacted with 3,5-dimethoxybenzoyl chloride in the presence of AlCl3 to yield 10-(3,5-DIMETHOXYBENZOYL)-10H-PHENOTHIAZINE.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
10-(3,5-DIMETHOXYBENZOYL)-10H-PHENOTHIAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenothiazine ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced phenothiazine derivatives.
Substitution: Halogenated phenothiazine derivatives.
Scientific Research Applications
10-(3,5-DIMETHOXYBENZOYL)-10H-PHENOTHIAZINE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antipsychotic or antihistaminic agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 10-(3,5-DIMETHOXYBENZOYL)-10H-PHENOTHIAZINE involves its interaction with various molecular targets. In medicinal applications, it is believed to exert its effects by:
Blocking Dopamine Receptors: This is particularly relevant in its potential antipsychotic activity.
Inhibiting Histamine Receptors: Contributing to its antihistaminic effects.
Interacting with Enzymes: Modulating enzyme activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine with antihistaminic properties.
Thioridazine: Known for its antipsychotic effects.
Uniqueness
10-(3,5-DIMETHOXYBENZOYL)-10H-PHENOTHIAZINE is unique due to the presence of the 3,5-dimethoxybenzoyl group, which imparts distinct chemical and biological properties. This modification can enhance its efficacy and reduce side effects compared to other phenothiazine derivatives.
Properties
Molecular Formula |
C21H17NO3S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C21H17NO3S/c1-24-15-11-14(12-16(13-15)25-2)21(23)22-17-7-3-5-9-19(17)26-20-10-6-4-8-18(20)22/h3-13H,1-2H3 |
InChI Key |
DCJKETQGTMCSER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.